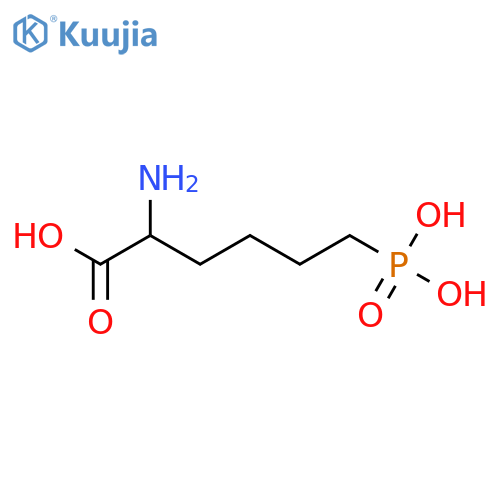Cas no 131177-53-2 (D-Norleucine, 6-phosphono-)

D-Norleucine, 6-phosphono- structure
商品名:D-Norleucine, 6-phosphono-
D-Norleucine, 6-phosphono- 化学的及び物理的性質
名前と識別子
-
- D-Norleucine, 6-phosphono-
- AP6
- (R)-(-)-2-AMINO-6-PHOSPHONOHEXANOIC ACID HYDRATE
- EAP1
- BING2
- D-AP6
- PTTG1
- TUTR1
- 6-Phosphono-D-norleucine.
- ETS1 associated protein 1
- Death domain-associated protein 6
- Fas DEATH domain- associated protein
- D(-)-2-AMINO-6-PHOSPHONOHEXANOIC ACID
- SCHEMBL13997086
- 131177-53-2
- NSC 672104
- D-Norleucine,6-phosphono-
- (2R)-2-amino-6-phosphonohexanoic acid
-
- インチ: InChI=1S/C6H14NO5P/c7-5(6(8)9)3-1-2-4-13(10,11)12/h5H,1-4,7H2,(H,8,9)(H2,10,11,12)
- InChIKey: QIOXWRQXHFVNLV-UHFFFAOYSA-N
- ほほえんだ: P(CCCCC(C(O)=O)N)(O)(O)=O
計算された属性
- せいみつぶんしりょう: 209.04536
- どういたいしつりょう: 211.061
- 同位体原子数: 0
- 水素結合ドナー数: 4
- 水素結合受容体数: 6
- 重原子数: 13
- 回転可能化学結合数: 6
- 複雑さ: 213
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ひょうめんでんか: 0
- 互変異性体の数: 何もない
- 疎水性パラメータ計算基準値(XlogP): 何もない
- トポロジー分子極性表面積: 121A^2
じっけんとくせい
- 色と性状: 使用できません
- 密度みつど: 1.452
- ゆうかいてん: 215-220 °C
- ふってん: 479.3 ºC
- フラッシュポイント: 243.6 ºC
- PSA: 130.96
- LogP: 0.44660
- ようかいせい: 使用できません
D-Norleucine, 6-phosphono- セキュリティ情報
- 危険カテゴリコード: 36/37/38
- セキュリティの説明: 37/39-26-36
-
危険物標識:

- リスク用語:R36/37/38
- セキュリティ用語:S37/39-26
- ちょぞうじょうけん:-20°C
D-Norleucine, 6-phosphono- 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM590406-5g |
(R)-(-)-2-Amino-6-phosphonohexanoic acid-H2O |
131177-53-2 | CM590406 | 5g |
$8820 | 2022-06-13 | |
| Chemenu | CM590406-1g |
(R)-(-)-2-Amino-6-phosphonohexanoic acid-H2O |
131177-53-2 | CM590406 | 1g |
$2940 | 2022-06-13 |
D-Norleucine, 6-phosphono- 関連文献
-
Chiara Annoni,Tamaki Endoh,Dziyana Hnedzko,Eriks Rozners Chem. Commun., 2016,52, 7935-7938
-
3. Transition states for cysteine redox processes modeled by DFT and solvent-assisted proton exchange†Craig A. Bayse Org. Biomol. Chem., 2011,9, 4748-4751
-
Raphaela Araujo Mantovani,Ângelo Luiz Fazani Cavallieri,Flavia Maria Netto,Rosiane Lopes Cunha Food Funct., 2013,4, 1322-1331
-
Juan Herranz,Nicholas Larouche,Thomas M. Arruda,Michel Lefèvre,Frédéric Jaouen,Peter Bogdanoff,Sebastian Fiechter,Irmgard Abs-Wurmbach,Sanjeev Mukerjee,Jean-Pol Dodelet Phys. Chem. Chem. Phys., 2012,14, 11673-11688
131177-53-2 (D-Norleucine, 6-phosphono-) 関連製品
- 78739-01-2(D(-)-2-Amino-4-phosphonobutanoic Acid (D-AP4))
- 20263-07-4((±)-2-Amino-4-phosphonobutyric acid)
- 78944-89-5(L-AP6)
- 78966-69-5(DL-AP7)
- 23052-81-5(L(+)-2-Amino-4-phosphonobutanoic Acid (L-AP4))
- 79055-67-7((S)-2-amino-5-phosphonopentanoic acid)
- 2137930-29-9(Ethyl 5-(fluorosulfonyl)furan-2-carboxylate)
- 1499768-41-0((4-bromo-3-fluorophenyl)methyl(3-methylbutan-2-yl)amine)
- 2228911-53-1(4-(3-Aminoprop-1-en-2-yl)-2-chlorophenol)
- 2287274-76-2([4-Methyl-3-(trifluoromethyl)phenyl]hydrazine;dihydrochloride)
推奨される供給者
Zhejiang Brunova Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Aoguang Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

上海贤鼎生物科技有限公司
ゴールドメンバー
中国のサプライヤー
大量

Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
試薬
